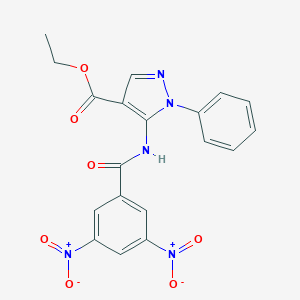
ETHYL 5-(3,5-DINITROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 5-(3,5-DINITROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE is a complex organic compound known for its unique chemical structure and properties It features a pyrazole ring substituted with a phenyl group and a carboxylate ester, along with a 3,5-dinitrobenzamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(3,5-DINITROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with an appropriate β-diketone to form the pyrazole core. The phenyl group is introduced through a substitution reaction, and the carboxylate ester is formed via esterification.
The 3,5-dinitrobenzamido group is introduced through a nucleophilic substitution reaction, where the amine group of the pyrazole derivative reacts with 3,5-dinitrobenzoyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 5-(3,5-DINITROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used, depending on the reaction conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while ester hydrolysis can produce carboxylic acids.
Aplicaciones Científicas De Investigación
ETHYL 5-(3,5-DINITROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of ETHYL 5-(3,5-DINITROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dinitrobenzamide: Shares the 3,5-dinitrobenzamido group but lacks the pyrazole and phenyl groups.
1-Phenyl-1H-pyrazole-4-carboxylate: Contains the pyrazole and phenyl groups but lacks the 3,5-dinitrobenzamido group.
Uniqueness
ETHYL 5-(3,5-DINITROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H15N5O7 |
|---|---|
Peso molecular |
425.4g/mol |
Nombre IUPAC |
ethyl 5-[(3,5-dinitrobenzoyl)amino]-1-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C19H15N5O7/c1-2-31-19(26)16-11-20-22(13-6-4-3-5-7-13)17(16)21-18(25)12-8-14(23(27)28)10-15(9-12)24(29)30/h3-11H,2H2,1H3,(H,21,25) |
Clave InChI |
KQVDQCUKLHATLV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















